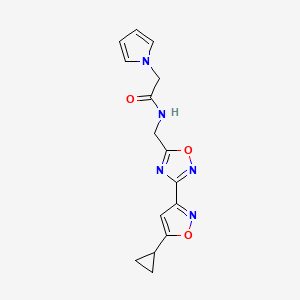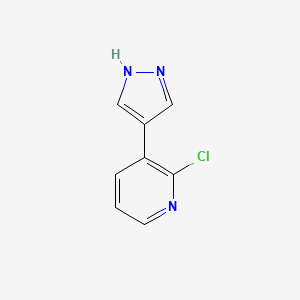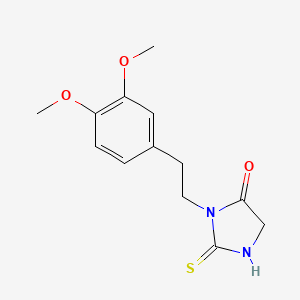
3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one is a complex organic compound. It is related to 3,4-Dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also structurally similar to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups have been synthesized . The synthesis involved the use of phenethylamine, a precursor of dopamine and related compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination . For example, the triazole compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, was found to crystallize in the monoclinic space group P21 .科学的研究の応用
Biological Activity and Medicinal Chemistry
Thiazolidin-4-ones are recognized for their significant biological activities and serve as a privileged scaffold in medicinal chemistry. They exhibit a wide range of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral activities. The versatility of thiazolidin-4-ones, highlighted by their interaction with various biological targets, makes them highly valuable for designing new drug agents. The influence of different substituents on their biological activity has been a subject of study, aiming to optimize these compounds for higher efficacy as drug agents (Mech, Kurowska, & Trotsko, 2021).
Synthetic Development and Green Methodologies
The synthesis of thiazolidin-4-one derivatives, including 3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one, has evolved over time. Starting from the mid-nineteenth century, various synthetic methodologies have been developed, incorporating green chemistry principles. These methods aim to minimize environmental impact and improve the efficiency of synthesizing these biologically active compounds. The history and synthetic development of thiazolidin-4-ones are well-documented, showcasing their pharmacological importance and potential for treating various diseases (Santos, Jones Junior, & Silva, 2018).
Antioxidant Activities
Studies on the antioxidant activities of thiazolidin-4-one derivatives have shown that these compounds can exhibit strong scavenging effects towards free radicals. This ability to neutralize reactive oxygen species suggests that thiazolidin-4-ones, by extension, compounds like 3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one, may offer protective roles against oxidative damage, which is a key factor in the development of various chronic diseases (Kładna et al., 2014).
Applications in Cancer and Metabolic Diseases
The link between metabolic diseases, such as diabetes, and Alzheimer’s disease has been explored with thiazolidinediones showing promise in treatment strategies. These compounds, by influencing insulin resistance and deficiency, could potentially interact with the molecular pathways involved in Alzheimer's disease. This highlights the broader applicability of thiazolidin-4-ones in treating not only metabolic disorders but also neurodegenerative diseases, suggesting a multidisciplinary approach to drug development (Li, Song, & Leng, 2015).
Safety and Hazards
Safety data sheets for related compounds indicate that they can be hazardous. For instance, 3,4-Dimethoxyphenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-12(16)8-14-13(15)19/h3-4,7H,5-6,8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTAOHXMKFNFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CNC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

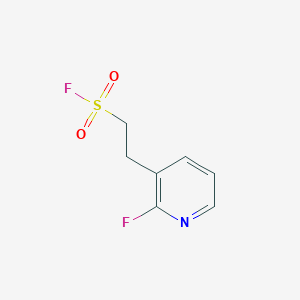
![5-amino-N-[(2-chlorophenyl)(cyano)methyl]-1-(propan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2567194.png)

![5-(3-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567199.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)
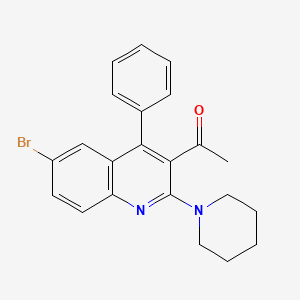
![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)
